molecular formula C20H24N4O3S B2417575 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941247-58-1

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2417575
CAS No.: 941247-58-1
M. Wt: 400.5
InChI Key: KCYMXICQGHHMIG-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-8-12-24(13-9-15)28(25,26)17-6-4-16(5-7-17)19-22-18(14-21)20(27-19)23-10-2-3-11-23/h4-7,15H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYMXICQGHHMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the piperidine and pyrrolidine moieties: These steps may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Analgesic and Anti-inflammatory Activity

Recent studies have highlighted the analgesic properties of compounds related to oxazole derivatives. For instance, derivatives synthesized from oxazol-5(4H)-ones have shown significant inhibition of the COX-2 enzyme, a key target in pain and inflammation management. Some derivatives exhibited half-maximal inhibitory concentration (IC50) values lower than that of celecoxib, a well-known anti-inflammatory drug .

Key Findings:

  • Molecular Docking Studies: Molecular docking simulations have indicated that these compounds can effectively bind to targets involved in pain pathways, suggesting their potential as analgesics .
  • Toxicity Assessments: Toxicity studies conducted on animal models revealed low acute toxicity for these compounds, indicating a favorable safety profile for further development .

Cancer Treatment Potential

The compound's structural features suggest that it may inhibit cellular processes associated with uncontrolled cell growth. Research has indicated that similar compounds can effectively inhibit the spindle assembly checkpoint, which is crucial for cancer cell proliferation . This mechanism positions the compound as a candidate for treating various malignancies, including hematological tumors and solid tumors.

Case Studies:

  • Inhibition Studies: Inhibitory effects on cancer cell lines have been documented, showcasing its potential for therapeutic applications in oncology .
  • Pharmacological Testing: Compounds with similar structures have been tested in vivo, demonstrating promising results in reducing tumor growth and improving survival rates in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicSignificant inhibition of COX-2
Anti-inflammatoryLower IC50 than celecoxib
Cancer cell proliferationInhibition of spindle assembly checkpoint
ToxicityLow acute toxicity observed in animal models

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
  • 2-(4-(Piperidin-1-yl)sulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

Uniqueness

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both the piperidine and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features an oxazole ring, a sulfonamide group, and a pyrrolidine moiety. These structural components are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H24N4O4S
Molecular Weight440.52 g/mol
LogP1.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count9

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The oxazole moiety is known for its ability to interact with nucleic acids and proteins, potentially leading to the modulation of cell growth and proliferation.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Antioxidant Activity : It may exhibit properties that reduce oxidative stress within cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties by targeting various enzymes such as:

  • Thymidylate Synthase
  • Histone Deacetylase (HDAC)
  • Topoisomerase II

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, making it a candidate for further investigation as an antibiotic .

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).
    • Findings : The compound showed significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of 4-methylpiperidine followed by coupling with an oxazole-carbonitrile intermediate. Key steps include:

  • Sulfonylation : Reacting 4-methylpiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylphenyl intermediate .
  • Oxazole Formation : Cyclization of precursors (e.g., nitriles and amines) using coupling agents like EDCI/HOBt in DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control during sulfonylation prevents side reactions, while pH adjustments (e.g., NaHCO₃ washes) minimize hydrolysis of sensitive groups .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxazole ring and substituent positions (e.g., sulfonyl and pyrrolidinyl groups). DMSO-d₆ is preferred for resolving aromatic protons .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 443.18) and detects isotopic patterns for sulfur/chlorine .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity and stability under accelerated degradation conditions (pH 1–9, 40°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s conformational stability and target binding affinity?

  • Methodological Answer :

  • Conformational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and assess puckering of the piperidine ring using Cremer-Pople parameters .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the sulfonyl group and active-site residues (e.g., Lys123 in kinase X) .
    • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays to refine docking parameters .

Q. What experimental strategies resolve contradictions in bioactivity data between structurally similar oxazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing pyrrolidinyl with piperazinyl) and test against a panel of cancer cell lines (e.g., MTT assays). For example:
SubstituentIC₅₀ (μM, HeLa)Selectivity Index (HeLa vs. HEK293)
Pyrrolidinyl0.4512.3
Piperazinyl1.23.8
Data adapted from structural analogs in
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects (e.g., unintended inhibition of cytochrome P450 enzymes) .

Q. How can Design of Experiments (DoE) optimize reaction scalability while minimizing impurities?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For example:
FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)510
DMF:Toluene (v/v)1:11:3
  • Response Surface Methodology (RSM) : Maximize yield (>85%) while keeping impurities (e.g., desulfonylated byproduct) <2% .

Data Analysis and Structural Insights

Q. What crystallographic techniques (e.g., X-ray diffraction) elucidate the compound’s solid-state conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). SHELXL refines structures, revealing:
  • Torsion Angles : Dihedral angle between oxazole and phenyl rings (~25°), indicating π-π stacking potential .
  • Hydrogen Bonding : Sulfonyl oxygen interacts with adjacent pyrrolidinyl N-H (distance: 2.8 Å) .
  • Twinned Data Handling : Use SHELXD for structure solution if crystals exhibit pseudo-merohedral twinning .

Q. How does the sulfonyl group’s electronic environment influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Hammett Analysis : Measure reaction rates (e.g., with piperidine nucleophiles) to correlate σₚ values of substituents. The electron-withdrawing sulfonyl group (σₚ ≈ 0.6) activates the phenyl ring for SNAr reactions .
  • DFT Calculations : Natural Bond Orbital (NBO) analysis quantifies charge distribution at the sulfonyl-bearing carbon (e.g., partial charge: +0.32) .

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